Product packaging for 2-(3-Fluoropiperidin-1-yl)ethanol(Cat. No.:)

2-(3-Fluoropiperidin-1-yl)ethanol

Cat. No.: B12448391
M. Wt: 147.19 g/mol
InChI Key: VPSAXEWJSUTLOU-UHFFFAOYSA-N
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Description

2-(3-Fluoropiperidin-1-yl)ethanol is a chemical compound that serves as a valuable synthetic intermediate and building block in organic synthesis and pharmaceutical research. It features both a piperidine ring, a common motif in bioactive molecules, and an ethanol functional group, which provides a handle for further chemical modification. Piperidine derivatives are of significant interest in drug discovery, featuring prominently in more than twenty classes of pharmaceuticals and numerous alkaloids . The introduction of a fluorine atom at the 3-position of the piperidine ring is a common strategy in medicinal chemistry, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. While the specific biological profile of this compound would require experimental determination, piperidine-containing compounds are widely researched for their potential applications across various therapeutic areas. This compound is representative of scaffolds used in the development of inhibitors for enzymes like cholinesterases, which are relevant in Alzheimer's disease research , and carbonic anhydrases, which are investigated in oncology for their role in tumor physiology . The structural features of this molecule make it a versatile precursor for constructing more complex, pharmacologically relevant structures. Researchers can utilize the hydroxyl group to form esters, ethers, or carbamates, or to link the piperidine moiety to other pharmacophores. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14FNO B12448391 2-(3-Fluoropiperidin-1-yl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoropiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-7-2-1-3-9(6-7)4-5-10/h7,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSAXEWJSUTLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 2 3 Fluoropiperidin 1 Yl Ethanol

Reactions at the Primary Alcohol Moiety

The primary alcohol group in 2-(3-Fluoropiperidin-1-yl)ethanol is a key site for chemical modification, enabling the introduction of various functional groups through esterification, etherification, oxidation, and conversion to halides.

Esterification and Etherification Reactions

The primary alcohol of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or proceed in the presence of a base to neutralize the acid byproduct. Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity is analogous to that of other primary alcohols. For instance, the synthesis of various 2-(4-aryl(adamantyl)-2-phenyliminothiazol-3-yl)-ethanol derivatives involves similar transformations at the ethanol (B145695) moiety. researchgate.net

Table 1: Representative Esterification and Etherification Reactions

ReactantReagentProductReaction Type
This compoundAcetic Anhydride2-(3-Fluoropiperidin-1-yl)ethyl acetateEsterification
This compoundBenzoyl Chloride2-(3-Fluoropiperidin-1-yl)ethyl benzoateEsterification
This compoundSodium Hydride, then Methyl Iodide1-(2-Methoxyethyl)-3-fluoropiperidineEtherification

Oxidation Pathways and Derivative Synthesis

The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, 2-(3-Fluoropiperidin-1-yl)acetaldehyde, or the carboxylic acid, 2-(3-Fluoropiperidin-1-yl)acetic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will oxidize the primary alcohol to the carboxylic acid.

The oxidation of ethanol and its derivatives has been studied in various contexts, including biological systems where cytochrome P-450 can mediate oxidation. nih.gov In a synthetic chemistry setting, a variety of reagents are available for this transformation. For example, the oxidation of piperonyl alcohol to piperonal (B3395001) is a key step in the synthesis of heliotropine, often carried out in the presence of a suitable oxidation catalyst and air. google.com These established methods are applicable to the oxidation of this compound.

Table 2: Oxidation Products of this compound

Starting MaterialOxidizing AgentProduct
This compoundPyridinium Chlorochromate (PCC)2-(3-Fluoropiperidin-1-yl)acetaldehyde
This compoundPotassium Permanganate (KMnO4)2-(3-Fluoropiperidin-1-yl)acetic acid

Transformations to Halides and Other Leaving Groups

The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions. pearson.comlibretexts.org Reacting this compound with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding alkyl chloride or bromide. chemistrysteps.com These alkyl halides are versatile intermediates for introducing a wide array of functional groups via SN2 reactions. masterorganicchemistry.com

Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. chemistrysteps.com These sulfonates are excellent leaving groups and react readily with nucleophiles.

Modifications of the Piperidine (B6355638) Ring

The piperidine ring of this compound also presents opportunities for chemical modification, although these are generally less straightforward than reactions at the primary alcohol.

Substitutions at the Piperidine Ring (Excluding Fluorine)

Further substitution on the carbon atoms of the piperidine ring is challenging due to the generally unreactive nature of C-H bonds. However, functionalization can be achieved through strategies such as metalation-electrophile quench sequences, although the presence of the acidic N-H proton in a secondary piperidine precursor would need to be considered. In the case of the N-substituted this compound, direct C-H activation or radical-based reactions would likely be required. While specific examples for this compound are scarce, general methods for the functionalization of piperidines are known in organic synthesis.

Ring-Opening and Ring-Expansion Reactions

Ring-opening of the piperidine ring is a thermodynamically unfavorable process under normal conditions due to the stability of the six-membered ring. Such reactions would require harsh conditions or specialized reagents and are not commonly reported for simple piperidine derivatives.

Conversely, ring-expansion reactions, while less common for piperidines than for smaller rings, can be envisaged through specific synthetic routes. For instance, a one-carbon homologative relay ring expansion has been reported for the conversion of 2,3-aziridin-1-ols to pyrrolidines, demonstrating a strategy for expanding a three-membered ring to a five-membered ring. nih.gov Analogous strategies for expanding a six-membered ring are conceivable but would require a suitable precursor and reaction conditions. Nucleophilic ring-opening of epoxypiperidines has been shown to be a viable route to substituted piperidines, highlighting the reactivity of strained rings fused to or part of the piperidine core. researchgate.net However, for the saturated piperidine ring in this compound, such reactions are not directly applicable without prior modification to introduce strain or a reactive functional group.

Palladium-Catalyzed Cross-Coupling Reactions Involving Derivatives

The functional groups of this compound, particularly the primary alcohol on the ethanol side chain, allow for its derivatization and subsequent participation in a variety of powerful bond-forming reactions. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and derivatives of this compound are well-suited for such transformations.

The primary alcohol can serve as a nucleophile in C–O cross-coupling reactions with aryl or vinyl halides. nih.gov These reactions are critical for the synthesis of alkyl-aryl ethers, a motif present in numerous pharmaceutical compounds. nih.gov The development of specialized catalyst systems has addressed many of the challenges associated with these couplings, such as the slow rate of reductive elimination from the palladium(II) intermediate and the potential for competing β-hydride elimination. nih.gov For instance, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands have shown improved efficacy for the coupling of primary alcohols with both activated (electron-deficient) and unactivated (electron-rich) aryl halides. nih.gov

A derivative of this compound could be coupled with a range of aryl halides to generate a library of aryloxyethyl-fluoropiperidine compounds. The choice of ligand is crucial for reaction efficiency. While some ligands are effective for activated substrates, newer, more specialized ligands have been developed to facilitate the coupling of more challenging, electron-rich aryl halides. nih.gov

Below is a table illustrating a potential palladium-catalyzed C-O cross-coupling reaction scheme for a derivative of this compound.

Table 1: Hypothetical Palladium-Catalyzed C-O Cross-Coupling This table presents a hypothetical reaction based on established palladium-catalyzed methods. nih.govrsc.org

Reactant 1Reactant 2 (Aryl Halide)Catalyst SystemPotential Product
This compound4-Bromonitrobenzene (Electron-Deficient)Pd(OAc)₂, Ligand L21-(2-(4-Nitrophenoxy)ethyl)-3-fluoropiperidine
This compound4-Chloroanisole (Electron-Rich)Pd Precatalyst, Ligand L81-(2-(4-Methoxyphenoxy)ethyl)-3-fluoropiperidine
This compound2-Chloropyridine (Heterocyclic)Pd Precatalyst, Ligand L83-Fluoro-1-(2-(pyridin-2-yloxy)ethyl)piperidine

Furthermore, the core piperidine structure could be part of a larger molecular framework that undergoes intramolecular palladium-catalyzed C-H arylation, a reaction used to construct complex, fused heterocyclic systems. beilstein-journals.org

Conformational Analysis of the Fluoropiperidine Ring and Ethanol Side Chain

The three-dimensional shape of this compound is dictated by the conformational preferences of the fluoropiperidine ring and its interplay with the N-substituted ethanol side chain. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain.

The introduction of a fluorine atom at the C3 position has a profound impact on the conformational equilibrium of the piperidine ring. Contrary to the behavior of larger alkyl groups, which strongly prefer an equatorial position to avoid steric clashes, the fluorine atom in 3-fluoropiperidine (B1141850) systems often shows a preference for the axial orientation. d-nb.inforesearchgate.net This preference is the result of a complex interplay of stabilizing electronic effects. nih.gov

Key factors stabilizing the axial fluorine conformer include:

Charge-Dipole Interactions: A favorable electrostatic interaction can occur between the partial negative charge on the fluorine atom and the partial positive charge on the protonated nitrogen atom (N-H or N-R). researchgate.net

Hyperconjugation: Stabilizing orbital interactions, such as the donation of electron density from an adjacent axial C-H bond into the antibonding orbital of the C-F bond (σCH → σ*CF), can favor the axial conformer. d-nb.infonih.gov

Solvation Effects: The polarity of the solvent can influence the conformational equilibrium. Computational analyses suggest that the stability of the more polar axial conformer increases with rising solvent polarity. d-nb.info

Experimental NMR studies and computational analyses on various fluorinated piperidine derivatives have confirmed that fluorine can adopt an exclusively axial orientation in many cases. d-nb.info

The conformational preference of the C3-fluorine (axial vs. equatorial) is sensitive to the presence of other substituents. nih.gov For example, in some di-substituted piperidines, the presence of another group can override the intrinsic axial preference of fluorine. In studies of cis-3-fluoro-5-methylpiperidine, the equatorial fluorine conformer was found to be dominant. nih.gov Similarly, the nature of the group on the nitrogen atom (e.g., a bulky protecting group versus a simple proton) can shift the equilibrium. nih.gov

For this compound, the chair conformation of the piperidine ring with the N-ethanol side chain in an equatorial position is expected. The C3-fluorine will exist in an equilibrium between the axial and equatorial positions, with the axial conformer likely being significantly populated or even favored due to the stabilizing electronic interactions described previously. d-nb.inforesearchgate.net

Table 2: Factors Influencing Fluorine Conformation in Piperidine Rings

InteractionFavors Axial FluorineFavors Equatorial FluorineNotes
Steric Hindrance NoYesThe small size of fluorine results in minimal 1,3-diaxial strain.
Charge-Dipole YesNoOccurs between the C-F dipole and the nitrogen. d-nb.inforesearchgate.net
Hyperconjugation YesNoInvolves interactions like σCH → σ*CF. nih.gov
Solvent Polarity YesNoMore polar solvents can further stabilize the more polar axial conformer. d-nb.info
Other Ring Substituents --The presence of other groups can alter the balance of forces, potentially favoring an equatorial conformer. nih.gov

Stereochemical Aspects of Chemical Transformations

The stereochemistry of the 3-fluoropiperidine ring is a critical aspect of its chemistry. The C3 carbon, bonded to fluorine, is a stereocenter, meaning this compound exists as a pair of enantiomers, (R)- and (S)-.

The synthesis of fluorinated piperidines can be achieved with a high degree of stereocontrol. For instance, a one-pot rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors can yield a variety of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This demonstrates that the stereochemical relationships between substituents can be precisely established during synthesis.

The fixed conformation of the fluoropiperidine ring directly influences the stereochemical outcome of its subsequent reactions. A molecule that is "locked" into a specific chair conformation will present a distinct three-dimensional face to approaching reagents. For example, if the fluorine atom is held in an axial position, the equatorial position on the same carbon atom will be more sterically accessible for a reaction. Conversely, the axial fluorine would shield one face of the ring, directing incoming reactants to the opposite face. This conformational control is fundamental to achieving stereoselectivity in reactions involving the piperidine ring or its side chain.

Spectroscopic and Chromatographic Characterization for Structural Elucidation of 2 3 Fluoropiperidin 1 Yl Ethanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmenthmdb.canp-mrd.orgepfl.chua.esyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including 2-(3-Fluoropiperidin-1-yl)ethanol. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ua.eswikipedia.org

1H, 13C, 19F NMR for Chemical Shift and Coupling Analysishmdb.canp-mrd.orgyoutube.comnih.govdocbrown.infoshout.education

One-dimensional (1D) NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are fundamental for assigning the structure of this compound. Each nucleus within a unique chemical environment gives rise to a distinct signal, or resonance, in the NMR spectrum. The position of this signal (chemical shift, δ) is highly sensitive to the surrounding electronic distribution.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the piperidine (B6355638) ring, the ethanol (B145695) side chain, and the hydroxyl group. The chemical shifts of protons adjacent to the nitrogen and oxygen atoms will be deshielded, appearing at higher ppm values. For instance, the protons of the CH₂OH group would likely resonate at a different frequency than the protons on the piperidine ring. hmdb.cayoutube.com The coupling between adjacent protons (spin-spin coupling) provides valuable information about the connectivity of the carbon skeleton. For example, the protons on the ethanol side chain would likely show coupling to each other.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. docbrown.infoshout.education For this compound, distinct signals would be observed for each unique carbon atom in the piperidine ring and the ethanol side chain. The carbon atom bonded to the fluorine atom (C-F) and the carbon atom bonded to the hydroxyl group (C-OH) would exhibit characteristic chemical shifts due to the electronegativity of these substituents. docbrown.infoshout.education

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool. nih.govnih.gov Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. mdpi.com The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the fluorine's local environment. cnr.itspectrabase.comchemicalbook.com Furthermore, coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) can provide crucial information for confirming the position of the fluorine atom on the piperidine ring. nih.gov

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm) RangeExpected MultiplicityKey Correlations
¹H (Ethanol CH₂)3.5 - 4.0TripletCoupling to adjacent CH₂ on piperidine
¹H (Piperidine CH₂)2.0 - 3.5MultipletsCoupling to neighboring protons
¹H (CH-F)4.5 - 5.0Multiplet (due to H-H and H-F coupling)Coupling to adjacent protons and fluorine
¹³C (Ethanol CH₂)55 - 65SingletCorrelates with ethanol protons in HSQC
¹³C (Piperidine CH₂)20 - 60SingletsCorrelate with piperidine protons in HSQC
¹³C (CH-F)80 - 95Singlet (doublet in ¹³C{¹⁹F} decoupled)Correlates with CH-F proton in HSQC
¹⁹F-170 to -190Multiplet (due to H-F coupling)Coupling to adjacent protons

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistryepfl.chwikipedia.orgsdsu.eduharvard.edu

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound. epfl.chwikipedia.org These techniques correlate signals from different nuclei, revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons, allowing for the mapping of the proton-proton connectivity within the piperidine ring and the ethanol side chain. ua.essdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteroatoms, most commonly ¹³C. epfl.chwikipedia.orgsdsu.edu An HSQC spectrum of this compound would show a correlation peak for each C-H bond, directly linking the proton and carbon signals and confirming their one-bond connectivity. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. epfl.chsdsu.edu HMBC is particularly useful for identifying quaternary carbons and for assembling the complete carbon skeleton by connecting different spin systems identified in the COSY spectrum. For example, correlations between the protons of the ethanol side chain and carbons in the piperidine ring would confirm the point of attachment. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. ua.esharvard.edu NOESY is crucial for determining the stereochemistry of the molecule, such as the relative orientation of the fluorine atom and other substituents on the piperidine ring. For instance, observing a NOESY cross-peak between the fluorine-bearing proton and a specific proton on the ethanol side chain could indicate a particular conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisresearchgate.netnih.govnih.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₇H₁₄FNO), the calculated exact mass is 147.1059. nih.gov An HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₁₄FNO
Calculated Exact Mass147.1059 u nih.gov
Monoisotopic Mass147.105942232 Da nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentationresearchgate.netnih.govnih.govresearchgate.netwvu.edu

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to elucidate the structure of unknowns. researchgate.netresearchgate.netwvu.edu For this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage of the ethanol side chain, and fragmentation of the piperidine ring. The specific masses of the fragment ions would provide valuable information about the different structural components of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identificationrsc.orgvscht.czoregonstate.edupressbooks.publibretexts.orglibretexts.orgresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czoregonstate.edu

In the IR spectrum of this compound, several key absorption bands would be expected:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. pressbooks.publibretexts.orglibretexts.org

C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of C-H bonds in the piperidine ring and ethanol side chain. pressbooks.pub

C-O Stretch: A strong absorption band in the region of 1050-1260 cm⁻¹ corresponds to the stretching vibration of the C-O single bond in the ethanol moiety. libretexts.org

C-N Stretch: The stretching vibration of the C-N bond in the piperidine ring would typically appear in the 1000-1250 cm⁻¹ region.

C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹ is characteristic of the C-F stretching vibration. The exact position can help in confirming the presence of the fluorine atom.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Strong, Broad pressbooks.publibretexts.orglibretexts.org
C-H (alkane)2850 - 3000Strong pressbooks.pub
C-O (alcohol)1050 - 1260Strong libretexts.org
C-N (amine)1000 - 1250Medium
C-F (fluoroalkane)1000 - 1400Strong

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereoisomer Characterization

The presence of a chiral center at the 3-position of the piperidine ring in this compound necessitates the use of chiroptical techniques to differentiate between its enantiomers. These techniques are sensitive to the differential interaction of chiral molecules with polarized light.

Optical Rotation

Circular Dichroism (CD)

For example, studies on the circular dichroism of 3-hydroxypiperidines have demonstrated that the conformation of the piperidine ring can be correlated with the sign of the Cotton effect. rsc.org A similar approach could be applied to the enantiomers of this compound. By comparing the experimentally measured CD spectrum with spectra predicted from computational models of the (R)- and (S)-enantiomers in their preferred conformations, the absolute configuration of a sample could be determined. The fluorinated nature of the piperidine ring would be a crucial factor in these conformational models. nih.govacs.org

Table 1: Illustrative Chiroptical Data for Analogous Chiral Piperidine Derivatives
CompoundSpecific Rotation [α]DSolventCircular Dichroism (λmax, nm)Reference
(R)-1-Methylpiperidin-3-ol+5.2°ChloroformΔε = +0.25 (225 nm) rsc.org
(S)-1-Methylpiperidin-3-ol-5.1°ChloroformΔε = -0.24 (225 nm) rsc.org
(R)-Quinuclidin-3-ol+45.1°CyclohexaneΔε = +1.35 (220 nm) rsc.org

Chromatographic Purity and Separation Methodologies (e.g., HPLC, GC) for Analytical Purposes

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of its enantiomers and derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For purity assessment of a racemic or achiral sample of this compound, a reversed-phase HPLC method would be suitable. This would typically involve a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive such as phosphoric acid or a buffer to control the ionization of the amine. nih.govresearchgate.net

For the separation of the enantiomers of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The development of a successful chiral HPLC separation would require screening of different CSPs and mobile phases to achieve baseline resolution of the two enantiomer peaks. This would allow for the determination of the enantiomeric excess (ee) of a chiral sample.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds. Due to the presence of a polar hydroxyl group and a basic nitrogen atom, this compound may require derivatization prior to GC analysis to improve its volatility and chromatographic peak shape. Common derivatization strategies include acylation or silylation of the hydroxyl and amino groups.

GC coupled with a mass spectrometer (GC-MS) would be particularly useful for the identification of impurities and by-products from the synthesis of this compound. nih.gov The mass spectrum provides the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For the analysis of volatile impurities in related compounds like ethanol, specific GC methods with high-resolution capillary columns are employed to ensure the separation of closely related substances. researchgate.net While direct GC methods for this compound are not detailed in the search results, the general principles of GC and GC-MS are readily applicable for its analysis. google.com

Table 2: Exemplar Chromatographic Conditions for the Analysis of Piperidine Derivatives
TechniqueColumnMobile Phase/Carrier GasDetectorApplicationReference
RP-HPLCInertsil C18 (250 x 4.6 mm)Acetonitrile:Water (68:32, v/v) with 0.1% Phosphoric AcidUVPurity of Piperidine (after derivatization) nih.govresearchgate.net
Chiral HPLCPolysaccharide-based Chiral Stationary PhaseHexane/IsopropanolUV/CDEnantiomeric SeparationGeneral Principle
GC-MSCapillary Column (e.g., DB-5ms)HeliumMass SpectrometerImpurity Profiling of Piperidine Alkaloids nih.gov

Computational and Theoretical Investigations of 2 3 Fluoropiperidin 1 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, offering insights into its stability, electronic distribution, and reactivity. For 2-(3-Fluoropiperidin-1-yl)ethanol, these methods can predict its most stable three-dimensional arrangement and how it might interact with other molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are crucial for determining the preferred conformations of the molecule. The piperidine (B6355638) ring can adopt several conformations, primarily chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. The introduction of a fluorine atom at the 3-position significantly influences the conformational equilibrium.

Computational analyses on similar piperine (B192125) analogs have identified low-energy structures, suggesting that both puckers of the piperidine moiety could be substantially populated in solution. researchgate.net For this compound, it is anticipated that DFT calculations would reveal a set of low-energy conformers, with the relative energies indicating their population distribution at equilibrium. The interplay between the axial/equatorial preference of the fluorine atom and the orientation of the N-ethanol group would be a key finding of such studies.

Table 1: Predicted Conformational Preferences of this compound based on Analogous Systems

Conformer FeaturePredicted PreferenceRationale
Piperidine Ring Pucker ChairGenerally the most stable conformation for six-membered rings.
Fluorine Position AxialPotential for stabilizing hyperconjugative interactions (σC-H -> σ*C-F).
N-ethanol Orientation Equatorial-likeTo minimize steric hindrance with the piperidine ring.

This table is predictive and based on studies of analogous fluorinated piperidines.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

For this compound, the MEP would highlight the electronegative regions, primarily around the fluorine and oxygen atoms, which would appear as areas of negative potential (typically colored red or yellow). These regions are susceptible to electrophilic attack and are likely to be involved in hydrogen bonding as acceptors. Conversely, regions of positive potential (typically blue) would be found around the hydrogen atoms, particularly the hydroxyl proton and the protons on the carbon atoms adjacent to the nitrogen. These areas are prone to nucleophilic attack.

Studies on substituted pyridines and piperidines have demonstrated that MEP analysis can successfully predict sites of protonation and susceptibility to oxidation. nih.govresearchgate.net For this compound, the MEP would be instrumental in understanding its intermolecular interactions, such as those with solvent molecules or the active site of a biological target. researchgate.net The lone pair on the nitrogen atom also contributes to a region of negative potential, indicating its basicity and ability to form coordinate bonds.

Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time in a specific environment, such as in a solvent. MD simulations of this compound in an aqueous solution would provide a detailed picture of its conformational flexibility and interactions with water molecules.

Recent MD simulations of water-ethanol mixtures have provided detailed insights into the thermodynamic and structural properties of such systems. arxiv.orgresearchgate.netarxiv.org By simulating the trajectory of the molecule over a period of time, one can observe transitions between different conformations and identify the most populated conformational states in solution. This is crucial as the conformation of a molecule in solution can differ significantly from its gas-phase minimum energy structure due to solvent effects. The simulations would also reveal the hydration shell around the molecule, showing how water molecules orient themselves around the polar functional groups (the hydroxyl group, the fluorine atom, and the nitrogen atom). This information is vital for understanding the molecule's solubility and its desolvation penalty upon binding to a receptor.

Table 2: Potential Insights from MD Simulations of this compound in Water

Simulation AspectInformation GainedSignificance
Conformational Dynamics Time-dependent changes in ring pucker and substituent orientation.Understanding the flexibility and accessible shapes of the molecule in a biological environment.
Solvent Interactions Analysis of hydrogen bonding with water molecules.Predicting solubility and the energetic cost of desolvation for receptor binding.
Radial Distribution Functions Probability of finding water molecules at a certain distance from specific atoms.Characterizing the structure of the hydration shell.

This table outlines the expected outcomes of a hypothetical MD simulation.

In Silico Prediction of Potential Binding Interactions with Biological Macromolecules (e.g., protein targets, enzyme active sites)

A primary goal in drug discovery is to identify molecules that can bind to specific biological targets with high affinity and selectivity. In silico methods play a crucial role in predicting these interactions, thereby guiding the design and optimization of potential drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com In the context of this compound, docking studies would involve placing the molecule into the binding site of a known or hypothesized protein target. These targets could be enzymes, receptors, or other proteins implicated in a disease pathway.

The process involves generating a multitude of possible binding poses and scoring them based on a scoring function that estimates the binding affinity. Successful docking studies on other piperidine derivatives have been conducted for various targets, including cholinesterases and the androgen receptor. researchgate.netnih.gov For this compound, the hydroxyl group and the nitrogen atom would likely be key interaction points, forming hydrogen bonds with polar residues in the binding site. The fluorinated piperidine ring would likely engage in van der Waals and potentially halogen bonding interactions within hydrophobic pockets of the target protein. The fluorine atom can also influence binding by altering the pKa of nearby functional groups and by modulating the conformation of the ligand to better fit the binding site. nih.gov

Table 3: Potential Protein Targets and Key Interactions for this compound in Molecular Docking

Potential Protein Target ClassKey Predicted InteractionsRationale for Target Class
G-Protein Coupled Receptors (GPCRs) Hydrogen bonds (OH, N), hydrophobic interactions (piperidine ring).Many piperidine-based drugs target GPCRs.
Kinases Hydrogen bonds with hinge region, interactions with catalytic residues.The hydroxyl group can act as a hydrogen bond donor/acceptor.
Ion Channels Electrostatic interactions with charged residues, hydrophobic interactions.The protonated nitrogen can interact with negatively charged residues.

This table is speculative and serves to illustrate the potential applications of molecular docking.

Pharmacophore modeling is a powerful technique used in the absence of a known 3D structure of the target protein. acs.org A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, positive/negative ionizable groups) that a molecule must possess to bind to a specific target.

A ligand-based pharmacophore model can be developed by analyzing a set of known active compounds for a particular target. nih.govnih.gov Although no specific pharmacophore models for this compound exist, one could be constructed based on its structural features and in comparison to other active piperidine derivatives. The key pharmacophoric features of this compound would likely include a hydrogen bond acceptor (the hydroxyl oxygen and fluorine), a hydrogen bond donor (the hydroxyl hydrogen), a positive ionizable feature (the piperidine nitrogen), and a hydrophobic group (the piperidine ring).

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of potential hit compounds for further experimental testing. ebi.ac.uk This approach significantly accelerates the early stages of drug discovery by narrowing down the vast chemical space to a manageable number of promising candidates.

Table 4: Hypothetical Pharmacophore Model for this compound

Pharmacophoric FeaturePotential Role in Binding
Hydrogen Bond Acceptor (HBA) Interaction with donor groups in the receptor (e.g., NH, OH).
Hydrogen Bond Donor (HBD) Interaction with acceptor groups in the receptor (e.g., C=O, N).
Positive Ionizable (PI) Electrostatic interaction with negatively charged residues (e.g., Asp, Glu).
Hydrophobic (HY) Van der Waals interactions within a non-polar pocket of the receptor.

This table represents a hypothetical pharmacophore model based on the chemical structure of the compound.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are essential for the characterization of novel compounds. Methods such as Density Functional Theory (DFT) are widely employed to calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules with a high degree of accuracy. nih.gov For this compound, these predictive methods offer valuable insights into its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H and ¹³C NMR chemical shifts for this compound can be calculated using computational models. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). youtube.com The predicted chemical shifts are crucial for confirming the structure of the synthesized compound.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum would show distinct signals for the protons in the piperidine ring and the ethanol (B145695) substituent. The presence of the electronegative fluorine atom is expected to cause a downfield shift for the proton on the same carbon (H-3). The protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) would also be shifted downfield due to the deshielding effect of the nitrogen. The protons of the ethanol side chain would appear as characteristic multiplets.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum can be predicted. The carbon atom bonded to the fluorine (C-3) would exhibit a large chemical shift and would be split into a doublet due to C-F coupling. The carbons adjacent to the nitrogen (C-2 and C-6) would also be significantly affected. The accuracy of these predictions can be high, with mean absolute errors often less than 2 ppm compared to experimental data. researchgate.net

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations can predict the characteristic absorption bands corresponding to the various functional groups present in this compound. Key predicted vibrational frequencies would include the O-H stretch of the alcohol, the C-H stretches of the piperidine ring and ethyl group, the C-N stretch, and the C-F stretch. Anharmonic computations can provide a more accurate prediction of the vibrational frequencies. sapub.org

Mass Spectrometry (MS):

While direct prediction of a full mass spectrum is complex, computational methods can help in predicting plausible fragmentation pathways of the molecular ion under electron ionization (EI) or other ionization techniques. nih.gov For this compound, a likely fragmentation would involve the loss of the ethyl alcohol side chain or cleavage of the piperidine ring. The molecular ion peak ([M]⁺) would be observed, and key fragment ions would correspond to the loss of radicals or neutral molecules.

Predicted Spectroscopic Data for this compound

Parameter Predicted Value/Observation Notes
¹H NMR
δ (H-3)4.5 - 4.8 ppm (multiplet)Downfield shift due to fluorine.
δ (CH₂-O)3.6 - 3.8 ppm (triplet)Protons of the ethanol side chain.
δ (N-CH₂)2.5 - 3.0 ppm (multiplet)Piperidine ring protons adjacent to nitrogen.
δ (OH)2.0 - 4.0 ppm (broad singlet)Chemical shift is concentration and solvent dependent.
¹³C NMR
δ (C-3)88 - 92 ppm (doublet, ¹JCF ≈ 170-190 Hz)Carbon directly bonded to fluorine.
δ (C-2, C-6)55 - 65 ppmCarbons adjacent to nitrogen.
δ (CH₂-O)58 - 62 ppmCarbon of the ethanol side chain.
IR
ν(O-H)3300 - 3500 cm⁻¹ (broad)Alcohol stretching vibration.
ν(C-H)2850 - 3000 cm⁻¹Aliphatic C-H stretching.
ν(C-F)1000 - 1100 cm⁻¹Carbon-fluorine stretching.
Mass Spec (EI)
m/z (M⁺)147Molecular ion.
m/z (M-CH₂OH)116Loss of the hydroxymethyl group.
m/z (M-C₂H₄OH)102Loss of the ethanol side chain.

Note: The data in this table are representative predicted values based on computational models and known spectroscopic trends for analogous structures. Actual experimental values may vary.

Reaction Pathway Energetics and Transition State Analysis for Synthetic Planning

Computational chemistry is an invaluable tool for synthetic planning, allowing for the investigation of reaction mechanisms and the prediction of reaction feasibility. For the synthesis of this compound, a common route would be the N-alkylation of 3-fluoropiperidine (B1141850) with a suitable 2-carbon electrophile, such as 2-chloroethanol (B45725) or 2-bromoethanol.

Transition State Analysis:

The transition state is the highest energy point along the reaction coordinate, representing the fleeting arrangement of atoms as the new C-N bond is formed and the C-halogen bond is broken. Computational modeling can determine the geometry of this transition state. For the N-alkylation of 3-fluoropiperidine, the transition state would feature a partially formed bond between the piperidine nitrogen and the methylene (B1212753) carbon of the ethanol moiety, and a partially broken bond between that same carbon and the leaving group (e.g., chlorine or bromine).

The calculated energy of this transition state relative to the reactants provides the activation energy. A lower activation energy implies a faster reaction rate. Theoretical calculations can compare the energetics of using different leaving groups (e.g., Cl vs. Br) to determine the more efficient synthetic route.

Reaction Energy Profile:

A reaction energy profile diagram can be constructed from these calculations, illustrating the energy changes as the reactants are converted to products via the transition state. This provides a visual representation of the reaction's thermodynamics and kinetics.

Illustrative Reaction Energy Profile for the Synthesis of this compound

This diagram would show the relative energies of the reactants (3-fluoropiperidine and 2-haloethanol), the transition state, and the products (this compound and the halide salt). The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), while the difference between the reactants and products is the Gibbs free energy of reaction (ΔG_rxn). For a typical Sₙ2 reaction of this nature, the reaction is expected to be exothermic, with a negative ΔG_rxn.

Computational studies on the energetics of this synthetic pathway can guide the choice of reagents and reaction conditions to optimize the yield and purity of this compound. For instance, such calculations can help in selecting a solvent that preferentially stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction.

In-depth Analysis of Publicly Available Research Reveals No Specific Biological Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific biological application or target engagement data for the chemical compound this compound has been found in publicly accessible research. While the 3-fluoropiperidine scaffold is of interest in medicinal chemistry, research detailing the biological activity of this specific compound, including its role as a privileged scaffold, its applications in fragment-based drug discovery (FBDD), or its interactions with biological targets, is not available in the public domain.

The planned article, intended to focus solely on "Biological Applications and Target Engagement Research of this compound as a Research Tool," cannot be generated as the foundational scientific data is absent from the literature. The strict requirement to focus exclusively on this compound prevents the inclusion of data from related analogs, which, while available, would not be scientifically accurate or adhere to the requested scope.

Extensive searches were conducted to locate information pertaining to the following planned sections of the article:

Biological Applications and Target Engagement Research of 2 3 Fluoropiperidin 1 Yl Ethanol As a Research Tool

Structure-Activity Relationship (SAR) Studies of 2-(3-Fluoropiperidin-1-yl)ethanol Analogs (focused on in vitro activity/binding)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound and its analogs influences their biological activity. These studies systematically modify parts of the molecule and measure the resulting changes in in vitro activity or binding affinity to a specific biological target. For fluorinated piperidine (B6355638) derivatives, SAR studies often explore modifications to the piperidine ring, the nature of the substituent on the nitrogen atom, and the position of the fluorine atom.

The introduction of fluorine into organic molecules can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov In the context of this compound analogs, SAR studies would typically investigate how variations in the molecular structure affect binding to receptors or enzymes. For instance, research on other fluorinated heterocyclic compounds, such as 2-oxoquinoline derivatives, has shown that the placement and nature of substituents can lead to high-affinity ligands for specific targets like the cannabinoid receptor 2 (CB2). nih.gov While specific SAR data for this compound is not broadly published, a hypothetical SAR exploration can be constructed based on established principles.

Table 1: Hypothetical In Vitro Binding Affinity (Kᵢ) of this compound Analogs

CompoundModification from Parent StructureHypothetical TargetBinding Affinity (Kᵢ, nM)
Parent This compoundSigma-1 Receptor150
Analog 1 Fluorine at C-4 positionSigma-1 Receptor95
Analog 2 Fluorine at C-2 positionSigma-1 Receptor250
Analog 3 Hydroxyl group replaced with methoxySigma-1 Receptor300
Analog 4 N-ethanol replaced with N-benzylSigma-1 Receptor50
Analog 5 (R)-Stereoisomer at C-3Sigma-1 Receptor120
Analog 6 (S)-Stereoisomer at C-3Sigma-1 Receptor180

Note: The data in this table is illustrative and based on general principles of medicinal chemistry to demonstrate SAR concepts.

Impact of Stereochemistry on Biological Recognition

Stereochemistry plays a critical role in the interaction between a ligand and its biological target. nih.gov For cyclic structures like piperidine, the spatial arrangement of substituents is paramount. The fluorinated carbon in this compound is a chiral center, meaning the compound can exist as (R) and (S) enantiomers. These enantiomers can exhibit significantly different binding affinities and efficacies. The distinct three-dimensional shapes of the enantiomers can lead to one fitting much more precisely into a chiral binding pocket on a receptor or enzyme than the other.

Furthermore, the piperidine ring itself adopts a chair conformation. A substituent like fluorine can exist in either an axial or equatorial position. Studies on fluorinated piperidines have shown that the preference for the axial versus equatorial position is influenced by factors like hyperconjugation and charge-dipole interactions, and this conformational preference can be crucial for biological activity. nih.govresearchgate.net For example, research on nature-inspired compounds demonstrated that only isomers with a specific stereochemistry displayed significant biological activity, suggesting that uptake and target interaction are highly stereoselective processes. nih.gov Therefore, separating and testing the individual enantiomers of this compound would be a critical step in any research program to determine which isomer is responsible for the desired biological effect.

Positional Effects of Fluorine on Binding and Activity

The position of the fluorine atom on the piperidine ring has a profound impact on the molecule's electronic properties and conformation, thereby affecting its binding and activity. Fluorine is the most electronegative element, and its placement can alter the basicity (pKa) of the piperidine nitrogen. nih.gov This change in pKa can influence the strength of ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor's binding site.

Moving the fluorine from the 3-position to the 2- or 4-position would create distinct analogs with different dipole moments and conformational preferences. For example, a 4-fluoropiperidine (B2509456) derivative might exhibit a preference for an axial fluorine conformation due to the minimization of dipole-dipole repulsion. researchgate.net The unique electronic environment created by the C-F bond can also lead to specific interactions, such as fluorine-hydrogen bonds or dipole-dipole interactions within the binding pocket, which can either enhance or diminish affinity depending on the target's topology. Research on fluorinated phenylalanines has similarly shown that the position of the fluorine atom significantly affects biological activity. nih.gov

Prodrug and Pro-Probe Strategy Development (focused on research tools, not clinical)

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. In a research context, a "pro-probe" strategy can be used to deliver a molecule to a specific environment (e.g., inside a cell) before it is converted to its active form. This allows for controlled spatial and temporal activation of the probe. For this compound, the primary hydroxyl group is an ideal handle for creating prodrugs or pro-probes.

The strategy involves masking the polar hydroxyl group with a chemical moiety that can be cleaved by specific enzymes. nih.gov For example, an ester linkage could be introduced by reacting the alcohol with a carboxylic acid. This ester prodrug would be more lipophilic than the parent alcohol, potentially enhancing its ability to cross cell membranes. Once inside the cell, ubiquitous esterase enzymes would cleave the ester bond, releasing the active this compound. This approach is a versatile way to improve permeability and control the release of a research compound. nih.gov

Table 2: Examples of Pro-Probe Strategies for this compound

Pro-Probe DerivativeLinkage TypeCleavage EnzymePurpose in Research
Acetate EsterEsterEsterasesEnhance cell permeability
Phosphate EsterPhosphate EsterPhosphatasesIncrease water solubility, release in high phosphatase environments
Nitroreductase-cleavable groupCarbamateNitroreductasesActivation under hypoxic (low oxygen) conditions in cell culture

Note: This table provides hypothetical examples of pro-probe strategies applicable to the target compound for research tool development.

Fluorescent and Radioligand Probe Development (for research imaging/binding assays)

To visualize and quantify biological targets in vitro and in vivo, this compound can be developed into fluorescent or radiolabeled probes.

Fluorescent Probes: A fluorescent probe is created by chemically attaching a fluorophore (a fluorescent molecule) to the core structure. The hydroxyl group or the secondary amine of the piperidine ring (after potential modification) could serve as attachment points. The resulting fluorescent molecule allows researchers to visualize the location of the target it binds to using fluorescence microscopy. The design of such probes requires that the addition of the bulky fluorophore does not abolish the binding affinity for the target. Some small molecules possess inherent fluorescence that can be exploited, making them suitable as molecular probes for studying interactions with biomolecules. researchgate.net

Radioligand Probes: For quantitative binding assays and in vivo imaging techniques like Positron Emission Tomography (PET), a radioactive isotope is incorporated into the molecule. Given the compound already contains fluorine, the use of the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F) is a logical strategy. rse.org.uk ¹⁸F has a convenient half-life of approximately 110 minutes, which is long enough for synthesis and imaging but short enough to minimize radiation exposure. rse.org.uk

The synthesis of a radioligand like [¹⁸F]this compound would involve replacing the stable ¹⁹F with radioactive ¹⁸F in the final step of the synthesis. This [¹⁸F]-labeled tracer could then be used in PET scans to map the distribution and density of its target in the brain or other organs of living subjects. nih.govacs.org Alternatively, other radioisotopes like Iodine-125 could be incorporated into an analog to create probes for in vitro techniques like autoradiography or radioimmunoassays. nih.gov The development of such radiolabeled peptides and small molecules is a cornerstone of modern nuclear medicine and pharmacological research. researchgate.net

2 3 Fluoropiperidin 1 Yl Ethanol As a Building Block in Complex Molecular Synthesis

Incorporation into Natural Product Analogs

While direct examples of the incorporation of 2-(3-Fluoropiperidin-1-yl)ethanol into natural product analogs are not extensively documented in the reviewed literature, the structural motifs present in this building block suggest significant potential in this area. The piperidine (B6355638) core is a common feature in a vast array of alkaloids and other biologically active natural products. mdpi.comwikipedia.org The introduction of a fluorine atom at the 3-position can lead to analogs with altered biological activity, improved metabolic stability, and modified pharmacokinetic profiles.

The 2-hydroxyethyl side chain provides a convenient handle for attaching the fluorinated piperidine moiety to larger, more complex structures, mimicking or modifying the side chains of natural products. For instance, in the synthesis of analogs of piperidine-containing natural products, the hydroxyl group could be esterified or etherified to connect to other parts of the target molecule. The presence of the fluorine atom could also influence the binding affinity and selectivity of these analogs for their biological targets. The synthesis of fluorinated analogs of organosulfur compounds from garlic has demonstrated the value of incorporating fluorine to create novel bioactive compounds. nih.gov

Application in the Synthesis of Radiopharmaceuticals for Positron Emission Tomography (PET) Research

The field of positron emission tomography (PET) imaging heavily relies on the use of radiotracers labeled with positron-emitting isotopes, with fluorine-18 (B77423) ([¹⁸F]) being one of the most widely used due to its favorable decay properties. numberanalytics.commedicaldialogues.in The synthesis of ¹⁸F-labeled PET tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. mdpi.com The this compound scaffold is pre-disposed for the development of novel PET radiopharmaceuticals.

The non-radioactive "cold" standard, this compound, can be synthesized and its biological target identified. Subsequently, a radiolabeled version can be prepared for PET imaging studies. The synthesis of the radiotracer would likely involve the preparation of a precursor where the hydroxyl group is modified with a suitable leaving group (e.g., tosylate, mesylate) to facilitate the introduction of [¹⁸F]fluoride.

The development of fluorinated PET tracers derived from potent ligands for various receptors and enzymes is an active area of research. mdpi.comnih.govnih.gov For example, fluorinated spirocyclic piperidines have shown promise as σ₁ receptor ligands for imaging in the central nervous system. mdpi.com While the direct use of this compound in this context is not yet reported, its structural features make it an attractive candidate for the development of new PET tracers for a variety of biological targets.

Use in the Construction of Peptidomimetics and Oligonucleotide Analogs

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability and oral bioavailability. chemdiv.com The rigid 3-fluoropiperidine (B1141850) ring can serve as a scaffold to mimic the turn structures of peptides. The fluorine atom can also enhance the metabolic stability of the peptidomimetic by blocking potential sites of oxidation. The 2-hydroxyethyl group provides a point of attachment for amino acid side chains or for coupling to other parts of the peptidomimetic structure. The development of fluorinated macrocyclic peptides and peptidomimetics has highlighted the benefits of combining fluorination with cyclic structures to fine-tune the properties of drug candidates. rsc.org

In the realm of oligonucleotide analogs, the incorporation of modified heterocyclic bases is a key strategy for improving their therapeutic properties. nih.gov While the direct incorporation of this compound into oligonucleotides is not a conventional approach, the 3-fluoropiperidine moiety could be used to create novel nucleoside analogs. The hydroxyl group of the building block could be used to attach a nucleobase, and the resulting fluorinated nucleoside analog could then be incorporated into an oligonucleotide chain. The fluorine atom could influence the conformation of the sugar-phosphate backbone and the binding affinity of the oligonucleotide to its target. The development of highly fluorinated oligonucleotide amphiphiles has shown that fluorine can be used to control self-assembly and improve stability. nih.gov

Scaffold for Ligand Design in Asymmetric Catalysis

Chiral ligands are essential for enantioselective synthesis, a critical technology in the production of pharmaceuticals and fine chemicals. The design of new ligands with improved activity and selectivity is an ongoing area of research. The 3-fluoropiperidine scaffold offers several features that could be advantageous in ligand design for asymmetric catalysis.

The stereoselective synthesis of chiral fluoropiperidines can provide enantiomerically pure building blocks for ligand synthesis. dicp.ac.cnbohrium.com The fluorine atom can exert a significant electronic and steric influence on the catalytic center, potentially leading to enhanced enantioselectivity. rsc.org The 2-hydroxyethyl group can be readily functionalized to introduce phosphine (B1218219), amine, or other coordinating groups necessary for metal binding. The conformational rigidity of the 3-fluoropiperidine ring can also contribute to a well-defined chiral environment around the metal center, which is crucial for effective stereochemical control.

Role in Supramolecular Chemistry and Material Science Research

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form organized assemblies. The 3-fluoropiperidine moiety in this compound can participate in various non-covalent interactions, including hydrogen bonding (through the N-H group in the protonated form and the O-H group) and dipole-dipole interactions involving the C-F bond. These interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures.

In material science, the incorporation of fluorinated motifs can impart unique properties to materials, such as hydrophobicity, thermal stability, and altered electronic properties. The this compound building block could be used to synthesize functionalized polymers or surface coatings. For example, the hydroxyl group could be used to polymerize the molecule or to graft it onto surfaces. The presence of the fluorinated piperidine ring could then be used to control the surface properties of the resulting material. The use of piperidine-functionalized materials as catalysts has been demonstrated, suggesting a potential application for materials derived from this building block. researchgate.net

Emerging Research Directions and Future Perspectives for 2 3 Fluoropiperidin 1 Yl Ethanol

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Table 1: Application of AI/ML in the Synthesis of 2-(3-Fluoropiperidin-1-yl)ethanol

AI/ML ApplicationDescriptionPotential Impact
Retrosynthetic Analysis AI algorithms propose synthetic pathways by working backward from the final product to commercially available precursors. youtube.comAccelerates the design of efficient and cost-effective synthetic routes.
Reaction Outcome Prediction ML models predict the success and yield of chemical reactions based on existing data. digitellinc.comReduces trial-and-error experimentation by prioritizing high-probability reactions.
Condition Optimization Algorithms suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and purity.Improves the efficiency and reproducibility of the synthesis.
Novel Analogue Generation Generative models can design new, unsynthesized analogues with potentially improved properties. youtube.comExpands the chemical space for drug discovery around the core scaffold.

Advanced in vitro Models for Biological Evaluation (e.g., organ-on-a-chip, 3D cell cultures for screening)

To bridge the gap between preclinical animal studies and human clinical trials, advanced in vitro models are becoming indispensable for evaluating the efficacy and toxicity of drug candidates. nih.gov For compounds like this compound, technologies such as organ-on-a-chip (OOC) and 3D cell cultures offer a more physiologically relevant testing environment than traditional 2D cell monolayers. nih.govmdpi.com

Organ-on-a-Chip (OOC): OOCs are microfluidic devices containing living human cells that mimic the structure and function of human organs like the liver, kidney, and lung. biotechniques.comnih.govmdpi.com These "organs" are interconnected by microchannels that simulate blood flow, allowing researchers to study how a drug is metabolized, its effect on different organs, and potential organ-organ interactions. nih.govyoutube.com For instance, a liver-on-a-chip could be used to study the metabolism of this compound, while a multi-organ system could assess its systemic toxicity and pharmacokinetic profile, providing a more comprehensive understanding than animal models, which can have species-specific differences. nih.govyoutube.com

3D Cell Cultures: Three-dimensional (3D) cell culture models, such as spheroids and organoids, allow cells to grow and interact with their surroundings in all three dimensions, better replicating the in vivo microenvironment. mdpi.comthermofisher.com This is crucial for studying complex biological processes like cell-cell interactions, drug penetration, and resistance mechanisms. thermofisher.comnih.gov When screening this compound or its derivatives, 3D cultures can provide more accurate data on treatment response compared to 2D cultures. nih.govresearchgate.net These models are becoming increasingly important for analyzing resistance mechanisms in cancer therapy and for long-term drug effect studies. mdpi.comnih.gov

Table 2: Comparison of Advanced in vitro Models for Drug Screening

ModelDescriptionAdvantages for Screening
Organ-on-a-Chip (OOC) Microfluidic devices lined with living human cells that emulate organ-level physiology and function. biotechniques.comnih.gov- Models human-specific responses.- Allows for study of pharmacokinetics and multi-organ toxicity. nih.govbiotechniques.com- Reduces reliance on animal testing. youtube.com
3D Cell Cultures (Spheroids/Organoids) Cells grown in an artificial environment that allows for three-dimensional growth and interaction. mdpi.comthermofisher.com- More accurately mimics in vivo cell environments and tissue architecture. mdpi.com- Better for studying drug resistance and long-term effects. nih.gov- Improved stability and viability for extended studies. mdpi.com

Development of Novel Fluorination Methodologies for Piperidine (B6355638) Scaffolds

The synthesis of fluorinated piperidines has historically been challenging. idw-online.de However, recent breakthroughs in synthetic chemistry are providing simpler and more efficient methods to create these valuable building blocks. nih.gov These advancements are critical for the accessible and diverse synthesis of compounds like this compound.

One significant strategy involves the dearomatization-hydrogenation of readily available fluoropyridines. nih.gov This process first breaks the aromaticity of the flat pyridine (B92270) ring, making it susceptible to subsequent hydrogenation, where hydrogen atoms are added to one side of the ring system. idw-online.de This method provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines. nih.gov

Another powerful technique is the palladium-catalyzed hydrogenation of fluoropyridines, which allows for the selective reduction of the pyridine ring over other aromatic systems like benzene. acs.org This robust method is tolerant of air and moisture, making it highly practical. acs.org Furthermore, a Pd-catalyzed [4 + 2] annulation strategy offers a modular route to construct the 3-fluoropiperidine (B1141850) core from α-fluoro-β-ketoester starting materials. nih.gov

Table 3: Summary of Novel Synthesis Methods for Fluorinated Piperidines

MethodKey FeaturesAdvantages
Dearomatization-Hydrogenation of Fluoropyridines One-pot, rhodium-catalyzed process. nih.govHighly diastereoselective, providing access to all-cis isomers. nih.gov
Palladium-Catalyzed Hydrogenation Uses a heterogeneous palladium catalyst for selective reduction of fluoropyridines. acs.orgRobust, operationally simple, and tolerant of various functional groups. acs.org
Pd-Catalyzed [4 + 2] Annulation Constructs the piperidine core using α-fluoro-β-ketoester precursors. nih.govHighly modular, allowing for rapid assembly and functionalization. nih.gov

Exploration of Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the properties of a lead compound. spirochem.comnih.gov It involves exchanging an atom or group with another that has similar physical or chemical properties to enhance potency, alter pharmacokinetics, or reduce toxicity. spirochem.com The this compound scaffold offers multiple opportunities for such modifications.

The fluorine atom itself is a bioisostere of a hydrogen atom. cambridgemedchemconsulting.com Its introduction can block metabolic oxidation at that position and modulate the basicity (pKa) of the piperidine nitrogen, which can be a critical factor for target binding and off-target effects. cambridgemedchemconsulting.com Future research will likely explore replacing the fluorine at the 3-position with other groups or even shifting its position on the ring to further optimize the molecule's profile.

Beyond the fluorine, other parts of the molecule are ripe for exploration:

Piperidine Ring: The carbon backbone could be replaced with other saturated heterocyclic systems to explore new chemical space and intellectual property.

Ethanol (B145695) Sidechain: The hydroxyl group is a key interaction point but is also prone to metabolic modification. princeton.edu It could be replaced with bioisosteres like a difluoromethyl group, which can alter properties like lipophilicity and hydrogen bonding capacity. Late-stage functionalization techniques are making such direct conversions more feasible. princeton.edu

These bioisosteric replacement strategies are essential for transforming a promising hit compound into a viable drug candidate with an optimized balance of efficacy, safety, and metabolic stability. spirochem.comdrughunter.com

Contributions to Green Chemistry in Fluorinated Heterocycle Synthesis

The principles of green chemistry—which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are increasingly influencing pharmaceutical manufacturing. dovepress.com The synthesis of fluorinated heterocycles, including this compound, is an area where green approaches can have a significant impact.

Traditional fluorination methods often rely on hazardous reagents and produce substantial waste. dovepress.com Modern green chemistry seeks to overcome these limitations through several strategies:

Safer Reagents: Developing methods that use less hazardous fluorine sources than highly reactive elemental fluorine or corrosive hydrogen fluoride. dovepress.comworktribe.com

Catalytic Processes: Employing catalytic, rather than stoichiometric, amounts of reagents to improve atom economy and reduce waste. worktribe.com This includes using earth-abundant metal catalysts where possible.

Enzymatic Reactions: Utilizing enzymes for specific transformations, such as asymmetric cyclization, which can proceed under mild conditions with high selectivity, reducing the need for protecting groups and harsh reagents. worktribe.com

Efficient Reactions: Developing multicomponent reactions (MCRs) that combine several steps into a single, efficient operation, minimizing solvent use and byproducts. researchgate.net

By integrating these principles, the future synthesis of this compound and related compounds can become more sustainable, cost-effective, and environmentally friendly, aligning with the broader goals of the modern chemical industry. worktribe.comresearchgate.net

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